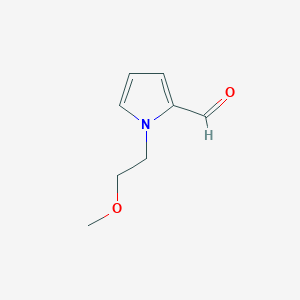
(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a pyrrolidine ring with two keto groups at positions 2 and 5, and a phenylacetate group attached to the nitrogen atom of the pyrrolidine ring.
Mechanism of Action
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-YL 2-Phenylacetate is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium ion flow into cells, which is essential for various cellular functions, including signal transduction and neurotransmitter release.
Mode of Action
The compound interacts with its targets by inhibiting calcium currents . This inhibition results in a decrease in the influx of calcium ions into the cells, which can lead to changes in cellular functions and responses.
Biochemical Pathways
neuronal signaling and neurotransmitter release . The inhibition of calcium currents can disrupt these pathways, leading to downstream effects such as altered neuronal activity and potentially, seizure control .
Pharmacokinetics
In terms of ADME properties (Absorption, Distribution, Metabolism, and Excretion), the compound has shown high metabolic stability on human liver microsomes It also exhibits negligible hepatotoxicity, indicating a low risk of liver damage . The compound has relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties could impact the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 2,5-Dioxopyrrolidin-1-YL 2-Phenylacetate’s action are primarily related to its anticonvulsant properties. It has shown potent anticonvulsant activity in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . Additionally, it has proven effective in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-YL 2-phenylacetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, where it acts as an inhibitor. This inhibition is crucial in studying the enzyme’s activity and understanding the biochemical pathways involved. Additionally, 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate interacts with proteins and other biomolecules through esterification reactions, which can be used to modify the structure and function of these molecules .
Cellular Effects
The effects of 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that regulate cell proliferation and differentiation. Furthermore, 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation depending on the context. This binding can result in conformational changes in the enzyme structure, thereby altering its activity. Additionally, 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical interactions without significant adverse effects. At higher doses, 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .
Metabolic Pathways
2,5-Dioxopyrrolidin-1-YL 2-phenylacetate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through ester hydrolysis, leading to the formation of phenylacetic acid and other metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. This distribution is influenced by factors such as the compound’s lipophilicity and its interactions with cellular transporters. Understanding the transport and distribution of 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate is crucial for elucidating its cellular localization and accumulation .
Subcellular Localization
The subcellular localization of 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate plays a significant role in its activity and function. The compound is known to localize to specific cellular compartments, such as the cytoplasm and the nucleus, where it can exert its biochemical effects. Targeting signals and post-translational modifications may direct 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate to these compartments, influencing its interactions with biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate typically involves the reaction of succinic anhydride with phenylglycine in the presence of acetic acid. This reaction yields succinamic acid, which is then cyclized to form the pyrrolidine-2,5-dione structure. The phenylacetate group is introduced through an esterification reaction with phenylacetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenylacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted pyrrolidine-2,5-dione compounds, and various ester derivatives .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has shown its potential use in the treatment of epilepsy and neuropathic pain.
Industry: It is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2,5-dioxopyrrolidin-1-yl propanamide (AS-1): This compound has similar anticonvulsant properties and interacts with similar molecular targets.
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: This compound is used as a cross-linking reagent in various chemical reactions.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is unique due to its specific structure, which allows it to interact with multiple molecular targets, including Cav 1.2 (L-type) channels and voltage-gated sodium channels. This dual interaction enhances its anticonvulsant and analgesic properties, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10-6-7-11(15)13(10)17-12(16)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAVHCUOCBTTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537405 | |
| Record name | 1-[(Phenylacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23776-85-4 | |
| Record name | 1-[(Phenylacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dioxopyrrolidin-1-yl 2-phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)






![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)

